3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with bromophenyl, dichlorophenyl, and phenyl groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2,4-dichlorobenzaldehyde in the presence of a base to form the corresponding hydrazone. This intermediate is then cyclized with phenylhydrazine under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- **4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H14BrCl2N3 |
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Molecular Weight |
471.2 g/mol |
IUPAC Name |
(E)-N-[5-(4-bromophenyl)-2-phenylpyrazol-3-yl]-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C22H14BrCl2N3/c23-17-9-6-15(7-10-17)21-13-22(28(27-21)19-4-2-1-3-5-19)26-14-16-8-11-18(24)12-20(16)25/h1-14H/b26-14+ |
InChI Key |
YUBVKBZGBNCQCI-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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